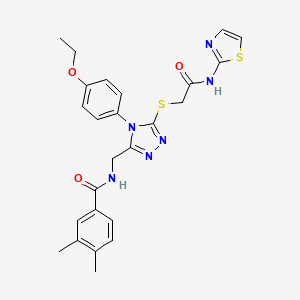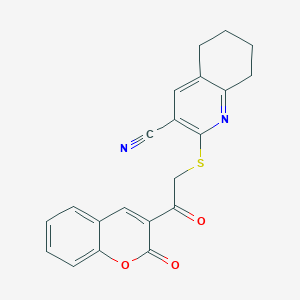![molecular formula C21H27N3O4S B2929894 N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1448031-24-0](/img/structure/B2929894.png)
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 1,5,6,7-tetrahydro-4H-indazol-4-ones . It is related to a class of compounds that have been studied for their potential as SARS-CoV-2 main protease (Mpro) inhibitors .
Synthesis Analysis
The synthesis of similar compounds has been achieved through computer-aided design and molecular docking . The process involves molecular dynamics simulation and MM/GBSA calculations for selecting compounds for synthesis and evaluation .Molecular Structure Analysis
The molecular structure of the compound includes a 1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine moiety . The InChI code for this moiety is 1S/C12H19N3/c13-11-6-3-7-12-10 (11)8-14-15 (12)9-4-1-2-5-9/h8-9,11H,1-7,13H2 .Chemical Reactions Analysis
The compound is part of a class of SARS-CoV-2 Mpro inhibitors derived from 1,5,6,7-tetrahydro-4H-indazol-4-ones . After testing 29 prepared compounds for activity against Mpro, two hits with IC50 values below 60 μM were found .Physical And Chemical Properties Analysis
The compound is related to 1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, which has a molecular weight of 205.3 .Aplicaciones Científicas De Investigación
Anti-inflammatory Agents
The indazole moiety, which is a core part of this compound, has been studied for its anti-inflammatory properties. Compounds with indazole structures have been synthesized and screened for their potential in vivo anti-inflammatory effects in models such as Freund’s adjuvant-induced arthritis and carrageenan-induced edema . This suggests that our compound could be explored for developing new anti-inflammatory medications.
Antimicrobial Activity
Indazole derivatives have shown moderate-to-high activity against various bacterial cultures, including Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli . This indicates that the compound may serve as a scaffold for designing new antimicrobial agents.
AntiHIV Research
Indazole compounds have been identified with antiHIV activities. Given the structural similarity, the compound could be investigated for its efficacy against HIV, potentially leading to new treatments for the disease .
Anticancer Applications
The indazole nucleus has been associated with anticancer activities. Research into the compound could uncover new pathways or mechanisms for cancer treatment, leveraging its indazole structure .
Hypoglycemic Effects
Indazole derivatives have been noted for their hypoglycemic effects, which could be beneficial in diabetes management. The compound could be studied for its potential to regulate blood sugar levels .
Antiprotozoal Potential
Given the broad biological activities of indazole, the compound could be researched for its antiprotozoal properties, which might lead to new treatments for protozoal infections .
Antihypertensive Uses
The indazole moiety has been linked to antihypertensive effects. This compound could be a candidate for the development of new blood pressure-lowering drugs .
COX-2 Inhibition
Indazole derivatives have been investigated for their role as COX-2 inhibitors, which are important in the management of pain and inflammation. The compound could contribute to the discovery of novel COX-2 inhibitors with fewer side effects .
Safety And Hazards
Direcciones Futuras
The effectiveness of different approaches for protein–ligand binding affinity prediction was assessed based on obtained experimental data . The best convergence was achieved when long molecular dynamics simulations of complexes from docking were carried out, followed by calculations of free binding energies with the MM/GBSA method and explicit accounting of entropy . This suggests potential future directions for optimizing the synthesis and evaluation of similar compounds.
Propiedades
IUPAC Name |
N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c25-29(26,16-9-10-20-21(13-16)28-12-11-27-20)22-14-18-17-7-3-4-8-19(17)24(23-18)15-5-1-2-6-15/h9-10,13,15,22H,1-8,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRVCKAGPPPPMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNS(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2929812.png)
![3-(2,6-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2929817.png)
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B2929818.png)
![4-Chloro-2-[3-(trifluoromethyl)phenyl]phenol](/img/structure/B2929819.png)



![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-(tert-butyl)isoxazol-5-yl)azetidine-3-carboxamide](/img/structure/B2929825.png)
![1-(4-methylphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}pyrrolidine-3-carboxamide](/img/structure/B2929826.png)
![5-(((6-Methoxybenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2929827.png)
![(E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid](/img/structure/B2929828.png)


amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2929831.png)